molecular formula C11H14N2O B11963490 1-Allyl-3-(P-tolyl)urea

1-Allyl-3-(P-tolyl)urea

Cat. No.: B11963490
M. Wt: 190.24 g/mol
InChI Key: AWQSYFZTDCPLNF-UHFFFAOYSA-N
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Description

1-Allyl-3-(P-tolyl)urea is an organic compound with the molecular formula C11H14N2O It is a member of the urea family, characterized by the presence of an allyl group and a p-tolyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-(P-tolyl)urea can be synthesized through the reaction of allyl isocyanate with p-toluidine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{Allyl isocyanate} + \text{p-toluidine} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(P-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Allyl-3-(P-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(P-tolyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-Allyl-3-(M-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    1-Phenyl-3-(P-tolyl)urea: Contains a phenyl group instead of an allyl group.

    1-Ethyl-3-(P-tolyl)urea: Contains an ethyl group instead of an allyl group.

Uniqueness: 1-Allyl-3-(P-tolyl)urea is unique due to the presence of both an allyl group and a p-tolyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-methylphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C11H14N2O/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,12,13,14)

InChI Key

AWQSYFZTDCPLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC=C

Origin of Product

United States

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